2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride
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Overview
Description
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O·2HCl and a molecular weight of 257.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2-dimethyl-3-(morpholin-4-yl)cyclobutan-1-ol with ammonia under specific reaction conditions. The reaction typically involves the use of a strong acid catalyst and heating to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the use of reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2-Dimethyl-3-(morpholin-4-yl)cyclobutan-1-amine dihydrochloride can be compared with other similar compounds, such as 2,2-Dimethyl-3-(morpholin-4-yl)propanal and 4-(4-Morpholinyl)-1,3,5-triazin-2-amine. These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of this compound.
List of Similar Compounds
2,2-Dimethyl-3-(morpholin-4-yl)propanal
4-(4-Morpholinyl)-1,3,5-triazin-2-amine
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylcyclobutan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-10(2)8(11)7-9(10)12-3-5-13-6-4-12;;/h8-9H,3-7,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVQFZHLZLMEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1N2CCOCC2)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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